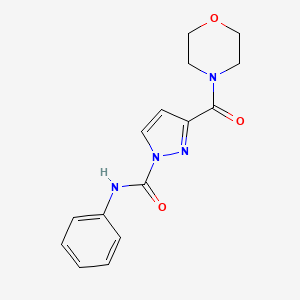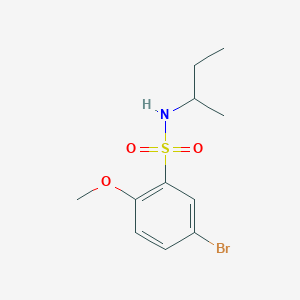
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide also activates the AMPK pathway, which plays a critical role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to improve cognitive function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its broad range of potential applications in various fields. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of the potential applications of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide in other fields, such as cardiovascular diseases and diabetes, and the development of more effective delivery methods for in vivo studies. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide and to identify potential drug targets.
In conclusion, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and then with benzamide. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential application in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function. In inflammation, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
properties
IUPAC Name |
3-(morpholine-4-carbonyl)-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(18-8-10-22-11-9-18)13-6-7-19(17-13)15(21)16-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDRNZNWBCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124923 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)

![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)


![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)